molecular formula C19H20N2OS B11613653 6-Ethoxy-4-methyl-2-[(4-methylbenzyl)sulfanyl]quinazoline

6-Ethoxy-4-methyl-2-[(4-methylbenzyl)sulfanyl]quinazoline

Cat. No.: B11613653
M. Wt: 324.4 g/mol
InChI Key: MKYRNEXHQCOQSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxy-4-methyl-2-[(4-methylbenzyl)sulfanyl]quinazoline is a synthetic quinazoline derivative intended for research and development purposes. Quinazolinones and related quinazoline structures are recognized in medicinal chemistry as privileged scaffolds with a wide spectrum of potential biological activities . Although the specific research profile of this compound is still being characterized, analogs within the quinazoline family have demonstrated significant research value as key intermediates in organic synthesis and as potential inhibitors of various biological targets . For instance, certain quinazoline-based compounds have been investigated for their anti-inflammatory properties, potentially acting through the inhibition of kinase signaling pathways such as the mitogen-activated protein kinase (MAPK) cascade, which includes JNK, p38, and ERK kinases . Other research avenues for similar compounds include their development as inhibitors of Cyclin-dependent kinase 2 (CDK2), a target of interest in oncology research . The structure-activity relationship (SAR) studies suggest that substitutions at the 2, 4, and 6 positions of the quinazoline ring system are often critical for its interaction with enzymatic targets, highlighting the potential research significance of this specific derivative . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H20N2OS

Molecular Weight

324.4 g/mol

IUPAC Name

6-ethoxy-4-methyl-2-[(4-methylphenyl)methylsulfanyl]quinazoline

InChI

InChI=1S/C19H20N2OS/c1-4-22-16-9-10-18-17(11-16)14(3)20-19(21-18)23-12-15-7-5-13(2)6-8-15/h5-11H,4,12H2,1-3H3

InChI Key

MKYRNEXHQCOQSF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)SCC3=CC=C(C=C3)C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The quinazoline core is typically constructed via cyclocondensation. A modified Niementowski synthesis is employed, where 4-methylanthranilic acid reacts with formamide or urea under reflux to form 4-methyl-3,4-dihydroquinazolin-4-one. Subsequent ethoxylation at position 6 is achieved using ethyl iodide or diethyl sulfate in the presence of a base (e.g., K2_2CO3_3).

Example protocol :

  • Step 1 : 4-Methylanthranilic acid (1 eq) and formamide (3 eq) are heated at 130°C for 6 hr to yield 4-methylquinazolin-4(3H)-one.

  • Step 2 : The intermediate is treated with ethyl iodide (1.2 eq) and K2_2CO3_3 (2 eq) in DMF at 80°C for 12 hr to introduce the ethoxy group.

Introduction of the Sulfanyl Group

The sulfanyl moiety at position 2 is introduced via nucleophilic substitution. 2-Chloro-6-ethoxy-4-methylquinazoline reacts with 4-methylbenzyl mercaptan (1.5 eq) in THF under inert atmosphere, catalyzed by triethylamine (TEA).

Reaction conditions :

  • Temperature: 25–60°C

  • Time: 6–24 hr

  • Yield: 65–78%

2-Chloro-6-ethoxy-4-methylquinazoline+HS-CH2C6H4CH3TEA, THFTarget Compound\text{2-Chloro-6-ethoxy-4-methylquinazoline} + \text{HS-CH}2\text{C}6\text{H}4\text{CH}3 \xrightarrow{\text{TEA, THF}} \text{Target Compound}

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation reduces reaction times from hours to minutes. A one-pot synthesis combines 4-methylanthranilic acid, ethyl formate, and 4-methylbenzyl mercaptan in acetic acid under microwave conditions (400 W, 120°C, 20 min).

Advantages :

  • Yield improvement : 82% vs. 65% (conventional)

  • Reduced side products : <5%

Sulfanyl Group Incorporation

Microwave-assisted thiolation uses CuI (5 mol%) and Cs2_2CO3_3 (2 eq) in DMF. The reaction completes in 15 min at 100°C, achieving 88% yield.

Metal-Free and Green Chemistry Approaches

Solvent-Free Cyclization

A eco-friendly method employs POCl3_3 for cyclization without solvents. 4-Methylanthranilic acid and ethyl chloroformate react at 100°C for 3 hr, followed by ethoxylation with ethanol/H2_2SO4_4.

Key metrics :

  • Purity: >95% (HPLC)

  • Environmental factor (E-factor): 2.1 (vs. 8.5 for conventional)

Thiol-ene Click Chemistry

A radical-mediated thiol-ene reaction between 2-vinyl-6-ethoxy-4-methylquinazoline and 4-methylbenzyl mercaptan under UV light (365 nm) achieves 94% yield in 1 hr.

Conditions :

  • Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA, 2 mol%)

  • Solvent: MeCN

Comparative Analysis of Methods

Method Conditions Yield Time Advantages
ConventionalReflux, 12–24 hr65–78%LongScalable, low equipment cost
Microwave-assisted100°C, 15–30 min82–88%ShortHigh yield, reduced side reactions
Metal-freeSolvent-free, 3 hr75–80%ModerateEco-friendly, low E-factor
Thiol-ene click chemistryUV light, 1 hr94%ShortRapid, high atom economy

Mechanistic Insights

Cyclocondensation Mechanism

The Niementowski reaction proceeds via:

  • Formation of an amide intermediate between anthranilic acid and formamide.

  • Intramolecular cyclization to generate the quinazoline core.

Nucleophilic Aromatic Substitution

The chloroquinazoline intermediate undergoes SN_\text{N}Ar with 4-methylbenzyl mercaptan. TEA deprotonates the thiol, enhancing nucleophilicity.

Cl+HS-RBaseS-R+HCl\text{Cl} + \text{HS-R} \xrightarrow{\text{Base}} \text{S-R} + \text{HCl}

Challenges and Optimization Strategies

Purification Issues

  • Problem : Co-elution of by-products in column chromatography.

  • Solution : Use of preparative HPLC with a C18 column (MeCN/H2_2O, 70:30).

Scalability Limitations

  • Microwave methods face batch size restrictions.

  • Workaround : Continuous-flow microwave reactors enable gram-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-4-methyl-2-[(4-methylbenzyl)sulfanyl]quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Ethoxy-4-methyl-2-[(4-methylbenzyl)sulfanyl]quinazoline is a quinazoline derivative with potential applications in medicinal chemistry due to its diverse biological activities. Quinazoline derivatives, which include this compound, have been investigated for their potential as anti-inflammatory, anti-cancer, and antiviral agents. Such compounds have demonstrated effectiveness against viral infections like hepatitis C and have undergone research for their effects on hyper-proliferative disorders such as cancer . Derivatives of quinazoline with different substituents at the 2, 4, and 6 positions are known to have biological activities which can be useful for the treatment or prevention of viral infections, inflammatory disorders, immune disorders and hyper-proliferative disorders such as cancer .

Scientific Research Applications

This compound may serve as a lead compound for the creation of new medications aimed at viral infections or cancer therapies. It could also be used in biochemical research to investigate the function of quinazoline in various signaling pathways.

ApplicationDescription
Medicinal Chemistry Potential as a lead compound for developing new pharmaceuticals targeting viral infections or cancer therapies.
Biochemical Research Could be utilized to study quinazoline's role in various signaling pathways.
Anti-cancer agent Some of the synthesized quinazoline derivatives were assessed for their cytotoxicity against colon cancer and lung cancer cells, in addition to normal fibroblast cells . Compound 6c showed a superior to nearly equal cytotoxicity in comparison to gefitinib .
Anti-viral agent Compounds within this class have shown efficacy against viral infections such as hepatitis C .
Treatment of Viral infections The present invention relates to the use of said 4,6-di- and 2,4,6-trisubstituted quinazoline derivatives as biologically active ingredients for manufacturing medicaments, more specifically for the prevention or treatment of viral infections and pathologic conditions associated therewith such as, but not limited to, hepatitis C .

Case Studies

Mechanism of Action

The mechanism of action of 6-Ethoxy-4-methyl-2-[(4-methylbenzyl)sulfanyl]quinazoline involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Quinazoline Derivatives with Sulfanyl Substituents

Example 1: 3-Cyclohexyl-3,4-dihydro-4-imino-2-[(4-nitrobenzyl)sulfanyl]-3H-quinazoline (Compound 2)

  • Structural Differences : The nitrobenzyl group at position 2 introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl group in the target compound. The cyclohexyl substituent at position 3 creates steric hindrance absent in the target compound.
  • Functional Impact : Nitro groups enhance reactivity but may reduce metabolic stability. The target compound’s methylbenzyl group likely improves pharmacokinetic properties compared to the nitro analog .

Example 2: 4-Cyclohexylamino-2-[(4-nitrobenzyl)sulfanyl]quinazoline (Compound 4)

  • Structural Differences: A cyclohexylamino group replaces the 4-methyl substituent in the target compound.
  • However, the nitrobenzyl group may limit bioavailability compared to the methylbenzyl group in the target compound .

Sulfanyl-Containing Heterocycles with Enzyme Inhibition Activity

Example : N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (Compounds 8a-w)

  • Structural Differences : These compounds feature an oxadiazole core instead of a quinazoline. The sulfanyl group is linked to an acetamide moiety rather than a benzyl group.
  • Functional Impact : Despite structural divergence, compound 8q (IC₅₀ = 49.71 ± 0.19 µM) showed potent α-glucosidase inhibition, comparable to acarbose (38.25 ± 0.12 µM) . This suggests that sulfanyl groups coupled with aromatic systems (e.g., quinazoline or oxadiazole) are critical for enzyme interaction.

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity (IC₅₀ or % Inhibition) Reference
6-Ethoxy-4-methyl-2-[(4-methylbenzyl)sulfanyl]quinazoline Quinazoline Ethoxy (C6), Methyl (C4), (4-Methylbenzyl)sulfanyl (C2) Not reported (inferred potential for enzyme inhibition) N/A
3-Cyclohexyl-2-[(4-nitrobenzyl)sulfanyl]-3H-quinazoline Quinazoline Cyclohexyl (C3), Nitrobenzylsulfanyl (C2) Structural analog; no activity data
N-Substituted 2-{[5-(Indol-3-ylmethyl)oxadiazol-2-yl]sulfanyl}acetamide (8q) Oxadiazole Indol-3-ylmethyl, Sulfanyl-acetamide α-Glucosidase inhibition: 49.71 ± 0.19 µM
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-phenylbutanoic acid Butanoic acid Carboxymethylsulfanyl, Phenyl Crystallographic data reported; no activity data

Key Research Findings

  • Substituent Effects : Electron-donating groups (e.g., methyl, ethoxy) in quinazolines improve metabolic stability compared to electron-withdrawing groups (e.g., nitro) .
  • Sulfanyl Group Role : Sulfanyl moieties enhance enzyme inhibition by facilitating hydrophobic interactions or disulfide bond formation with target proteins .
  • Heterocycle Impact : Quinazolines generally exhibit stronger aromatic stacking than oxadiazoles, which may translate to higher binding affinities in enzyme inhibition .

Biological Activity

6-Ethoxy-4-methyl-2-[(4-methylbenzyl)sulfanyl]quinazoline is a synthetic compound belonging to the quinazoline family, recognized for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula C19H20N2OSC_{19}H_{20}N_{2}OS and a molecular weight of approximately 324.4 g/mol. Its structure features:

  • Ethoxy group at the sixth position
  • Methyl group at the fourth position
  • Sulfanyl group attached to a 4-methylbenzyl moiety at the second position

These functional groups contribute to its solubility, lipophilicity, and ability to interact with biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound inhibits specific enzymes involved in cancer cell proliferation. It binds to active sites on these enzymes, leading to reduced activity and subsequent cancer cell death.
  • Covalent Bond Formation : The sulfanyl group can form covalent bonds with cysteine residues in proteins, resulting in irreversible inhibition of targeted enzymes.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that this compound effectively inhibits the growth of various cancer cell lines, demonstrating IC50 values comparable to established anticancer agents .
  • Mechanistic Insights : The compound's ability to modulate signaling pathways critical for cancer progression has been documented, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Activity : It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with promising minimum inhibitory concentration (MIC) values .
Bacterial StrainInhibition Zone (mm)MIC (mg/mL)
Staphylococcus aureus10–1275
Escherichia coli10–1280

Other Biological Activities

In addition to anticancer and antimicrobial effects, the compound is being studied for:

  • Anti-inflammatory Properties : Its potential to inhibit cyclooxygenase (COX) enzymes has been noted, which may contribute to its anti-inflammatory effects .
  • Enzyme Modulation : The compound may serve as a modulator for various receptors and enzymes beyond those involved in cancer, broadening its therapeutic applications.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

  • In Vitro Studies : Research involving cancer cell lines demonstrated that the compound significantly inhibited cell proliferation with IC50 values in the range of 0.36–40.90 μM depending on the specific cell line tested .
  • Antimicrobial Evaluation : A study reported that derivatives similar to this compound exhibited substantial antimicrobial activity against pathogenic bacteria with MIC values indicating strong efficacy .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications in functional groups significantly influence biological activity, emphasizing the importance of structural integrity for therapeutic efficacy .

Q & A

Q. What are the optimal synthetic routes for 6-Ethoxy-4-methyl-2-[(4-methylbenzyl)sulfanyl]quinazoline?

Methodological Answer: The synthesis typically involves cyclization of substituted quinazoline precursors followed by sulfanyl group introduction. For example:

  • Step 1: React 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde under reflux in ethanol with glacial acetic acid to form the quinazoline core .
  • Step 2: Introduce the sulfanyl group via nucleophilic substitution using (4-methylbenzyl)thiol in the presence of a base (e.g., NaH) at 60–80°C .
  • Step 3: Ethoxy and methyl groups are incorporated via alkylation or substitution reactions under controlled pH and temperature .

Key Considerations:

  • Use anhydrous conditions to avoid hydrolysis of intermediates.
  • Monitor reaction progress via TLC or HPLC to optimize yield (typically 50–70% after purification by column chromatography).

Q. How is the molecular structure of this compound validated?

Methodological Answer: Structural validation employs:

  • X-ray crystallography: Refinement using SHELXL (SHELX suite) for high-resolution single-crystal data to resolve bond lengths, angles, and torsion angles .
  • Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks based on chemical shifts (e.g., sulfanyl protons at δ 3.8–4.2 ppm; quinazoline aromatic protons at δ 7.5–8.3 ppm) .
    • HRMS: Confirm molecular weight (e.g., [M+H]⁺ at m/z 383.12) .
  • Thermal analysis (TGA/DSC): Assess stability (decomposition >200°C) .

Q. What are the primary biological targets of this compound?

Methodological Answer: The quinazoline core and sulfanyl group target enzymes/receptors involved in disease pathways:

  • Kinase inhibition: Molecular docking studies suggest affinity for EGFR or VEGFR kinases due to structural similarity to known inhibitors .
  • Anti-inflammatory activity: Suppression of COX-2 or NF-κB pathways, validated via ELISA and Western blot .
  • Antimicrobial assays: MIC values against S. aureus and C. albicans (e.g., MIC = 8–16 μg/mL) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate electronic properties and reactivity?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Calculate HOMO/LUMO energies to predict redox behavior (e.g., HOMO = −5.8 eV, LUMO = −2.3 eV) .
    • Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., sulfanyl sulfur as a nucleophile) .
  • Molecular Dynamics (MD): Model ligand-protein binding stability (e.g., RMSD <2.0 Å over 100 ns simulations) .
  • Contradictions: Discrepancies between calculated and experimental redox potentials may arise from solvent effects or crystal packing .

Q. How does the sulfanyl group influence biological activity compared to analogs?

Methodological Answer:

  • SAR Studies:
    • Replacement of sulfanyl with sulfonyl reduces antimicrobial activity (MIC increases to >32 μg/mL) .
    • The 4-methylbenzyl substituent enhances lipophilicity (logP = 3.2), improving membrane permeability .
  • Mechanistic Insight:
    • Sulfanyl groups participate in hydrogen bonding with catalytic residues (e.g., Cys797 in EGFR) .
    • Thiol-disulfide exchange reactions may contribute to pro-drug activation .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?

Methodological Answer:

  • Case Example: Discrepancies in bond lengths (X-ray vs. DFT) arise from dynamic effects in solution. Use:
    • Multi-temperature crystallography to assess thermal motion .
    • Solid-state NMR to compare with solution-phase data .
  • Validation: Cross-correlate ORTEP-generated structural models with DFT-optimized geometries .

Q. How is the compound’s stability assessed under physiological conditions?

Methodological Answer:

  • Hydrolytic stability: Incubate in PBS (pH 7.4) at 37°C; monitor degradation via HPLC (t₁/₂ >24 hours) .
  • Oxidative stress: Expose to H₂O₂ (1 mM); LC-MS identifies sulfoxide derivatives as primary degradation products .
  • Photostability: UV-Vis spectroscopy under ICH Q1B guidelines shows <5% degradation after 48 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.